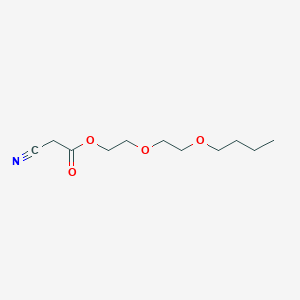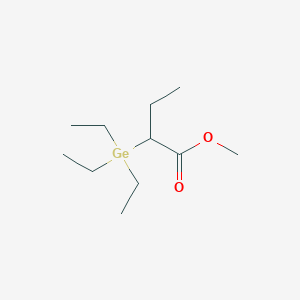
Methyl 2-(triethylgermyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(triethylgermyl)butanoate: is an organogermanium compound that features a germanium atom bonded to a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The preparation of methyl 2-(triethylgermyl)butanoate typically involves the reaction of triethylgermanium chloride with methyl 2-bromobutanoate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the triethylgermanium group replaces the bromine atom on the butanoate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions: Methyl 2-(triethylgermyl)butanoate can undergo various chemical reactions, including:
Oxidation: The germanium atom can be oxidized to form germanium dioxide derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triethylgermanium group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products:
Oxidation: Germanium dioxide derivatives.
Reduction: Methyl 2-(triethylgermyl)butanol.
Substitution: Various organogermanium compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl 2-(triethylgermyl)butanoate is used as a precursor in the synthesis of more complex organogermanium compounds
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of germanium-containing polymers and materials. These materials may have unique electronic and optical properties, making them useful in semiconductor and photonic applications.
作用機序
The mechanism of action of methyl 2-(triethylgermyl)butanoate in chemical reactions involves the reactivity of the germanium atom and the ester group. The germanium atom can participate in various bonding interactions, while the ester group can undergo hydrolysis, reduction, or substitution reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
類似化合物との比較
Methyl 2-(trimethylsilyl)butanoate: Similar structure but with a silicon atom instead of germanium.
Methyl 2-(triethylstannyl)butanoate: Similar structure but with a tin atom instead of germanium.
Methyl 2-(triethylplumbyl)butanoate: Similar structure but with a lead atom instead of germanium.
Uniqueness: Methyl 2-(triethylgermyl)butanoate is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability profiles, making them valuable in specific synthetic and industrial applications.
特性
CAS番号 |
81634-44-8 |
|---|---|
分子式 |
C11H24GeO2 |
分子量 |
260.94 g/mol |
IUPAC名 |
methyl 2-triethylgermylbutanoate |
InChI |
InChI=1S/C11H24GeO2/c1-6-10(11(13)14-5)12(7-2,8-3)9-4/h10H,6-9H2,1-5H3 |
InChIキー |
UCQJCXLLZXZLLJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)OC)[Ge](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


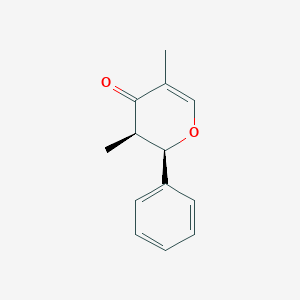
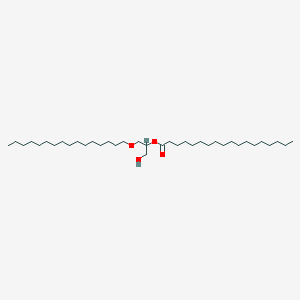
![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)

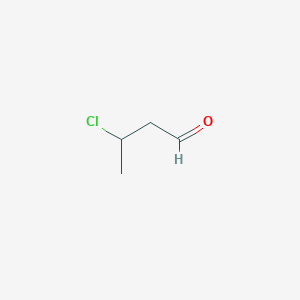
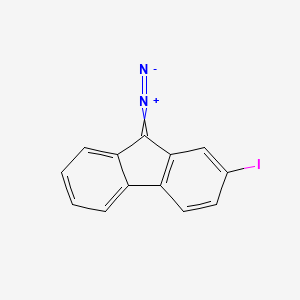
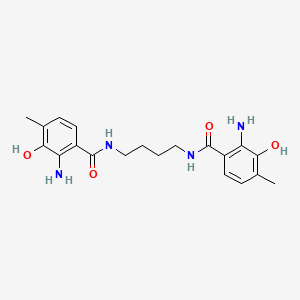
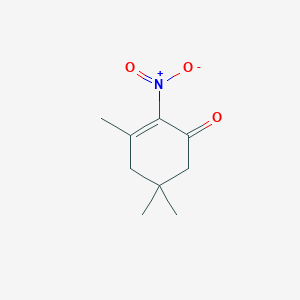
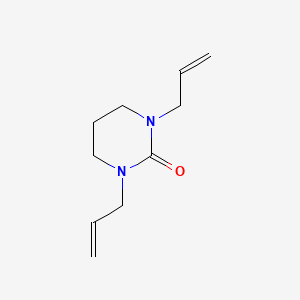

![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
